molecular formula C18H24N2O4 B1221972 5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid CAS No. 84573-32-0

5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid

Cat. No. B1221972
CAS RN: 84573-32-0
M. Wt: 332.4 g/mol
InChI Key: SYVCFDKBUKNCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid is a natural product found in Streptomyces melanovinaceus with data available.

Scientific Research Applications

  • Dopamine Receptor Ligands Research :

    • Some derivatives of 5-hydroxy and 10-hydroxy tetrahydro-1H-[1]benzoxepino[2,3,4-ij]isoquinolines, similar in structure to the compound , were studied for their affinity towards dopamine receptor subtypes. It was found that these compounds showed very low affinity for D(1) receptors and low affinity for D(2) receptors. This research is significant in understanding dopamine receptor interactions (Claudi et al., 2000).
  • Heterocyclic Chemistry and Pharmaceutical Applications :

    • Research on related compounds, such as 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, has been conducted. These compounds are interesting from a pharmaceutical perspective due to their unique structural features (Christov et al., 2006).
  • Synthesis and Configuration Analysis in Pharmaceuticals :

    • A study focusing on the synthesis and configurational correlation of cis- and trans- Oxazolotetrahydroisoquinolinones, which are structurally similar to the compound , has been done. These compounds are considered significant in the pharmaceutical field (Christov & Palamareva, 2007).
  • Anti-Inflammatory and Analgesic Agents Synthesis :

    • Research on novel compounds derived from visnaginone and khellinone, which are structurally related to the compound , demonstrated their potential as anti-inflammatory and analgesic agents. This highlights the compound's potential in therapeutic applications (Abu‐Hashem et al., 2020).
  • Enantioselective Synthesis in Organic Chemistry :

    • A study on chiral Salen ± Aluminum complexes for enantioselective aldol reactions, which relate to the synthesis pathways of compounds like the one , sheds light on the advanced methods in asymmetric synthesis (Evans et al., 2001).
  • Study of Antiviral Activity :

    • Research involving substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and derivatives explored their antiviral activities, indicating the potential biomedical applications of compounds structurally related to the one (Ivashchenko et al., 2014).
  • Fluorescent Labeling in Biomedical Analysis :

    • A study on 6-Methoxy-4-quinolone, a compound similar in structure, explored its use as a fluorescent labeling reagent in biomedical analysis, indicating potential applications in this field (Hirano et al., 2004).

properties

CAS RN

84573-32-0

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid

InChI

InChI=1S/C18H24N2O4/c1-19-11-7-12(18(22)23)17(19)13-6-10-4-3-5-15(24-2)16(10)14(9-21)20(13)8-11/h3-5,11-14,17,21H,6-9H2,1-2H3,(H,22,23)

InChI Key

SYVCFDKBUKNCBX-UHFFFAOYSA-N

SMILES

CN1C2CC(C1C3CC4=C(C(N3C2)CO)C(=CC=C4)OC)C(=O)O

Canonical SMILES

CN1C2CC(C1C3CC4=C(C(N3C2)CO)C(=CC=C4)OC)C(=O)O

synonyms

quinocarcinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid
Reactant of Route 2
5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid
Reactant of Route 3
5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid
Reactant of Route 4
5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid
Reactant of Route 5
5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid
Reactant of Route 6
5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid

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